molecular formula C14H12BrN3O2S B2437842 4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097934-27-3

4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2437842
CAS RN: 2097934-27-3
M. Wt: 366.23
InChI Key: XFOHZMWXVBPEKW-UHFFFAOYSA-N
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Description

4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as BTPP and is a heterocyclic compound with a molecular formula of C16H13BrN2O2S.

Scientific Research Applications

Organic Synthesis and Reactivity

Studies on bromination of organic molecules with polymer-supported bromine complexes have shown the significance of pyridine and piperazine derivatives in electrophilic addition, aromatic substitution, and radical substitution reactions. These findings suggest the potential of 4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one in synthetic organic chemistry for constructing complex molecules through selective bromination processes (Zupan & Šegatin, 1994).

Pharmacological Research

In pharmacological research, the synthesis of novel compounds with piperazine cores has been explored for their potential as Substance P antagonists, offering insight into the therapeutic applications of such molecules in treating conditions related to neurotransmitter dysfunction (Rogiers et al., 2001). Additionally, compounds featuring substituted piperazines have demonstrated cytotoxicity against cancer cell lines, indicating their utility in developing anticancer agents (El-Masry et al., 2022).

Material Science and Molecular Modeling

In material science, the interaction of piperazine derivatives with metallic elements has been investigated, revealing novel carbonylation reactions at C−H bonds in the piperazine ring, which could be pivotal for the development of new materials or catalytic processes (Ishii et al., 1997). Additionally, research into the synthesis and characterization of piperazine and triphenyl moiety-containing non-symmetric molecular glasses has shown their potential for use in light-emitting and amplified spontaneous emission applications, demonstrating the versatility of piperazine derivatives in advanced material applications (Zarins et al., 2018).

properties

IUPAC Name

4-(4-bromothiophene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c15-10-6-12(21-9-10)14(20)17-4-5-18(13(19)8-17)11-2-1-3-16-7-11/h1-3,6-7,9H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOHZMWXVBPEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

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